![molecular formula C10H19NOSi B15069876 Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl- CAS No. 109831-63-2](/img/structure/B15069876.png)
Isoxazole, 4-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-Butyldimethylsilyl)-5-methylisoxazole is a chemical compound that features a tert-butyldimethylsilyl group attached to a methylisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole typically involves the reaction of a suitable isoxazole precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in a solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(tert-Butyldimethylsilyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(tert-Butyldimethylsilyl)-5-methylisoxazole has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(tert-Butyldimethylsilyl)-5-methylisoxazole primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects sensitive hydroxyl groups from unwanted reactions during multi-step syntheses. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild conditions using reagents like tetra-n-butylammonium fluoride .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
tert-Butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.
Triisopropylsilyl ethers: Offer a balance between stability and ease of removal
Uniqueness
4-(tert-Butyldimethylsilyl)-5-methylisoxazole is unique due to its combination of the tert-butyldimethylsilyl protecting group with the isoxazole ring, providing both stability and reactivity in synthetic applications.
Eigenschaften
CAS-Nummer |
109831-63-2 |
|---|---|
Molekularformel |
C10H19NOSi |
Molekulargewicht |
197.35 g/mol |
IUPAC-Name |
tert-butyl-dimethyl-(5-methyl-1,2-oxazol-4-yl)silane |
InChI |
InChI=1S/C10H19NOSi/c1-8-9(7-11-12-8)13(5,6)10(2,3)4/h7H,1-6H3 |
InChI-Schlüssel |
QYIAUJQWVKFTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NO1)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


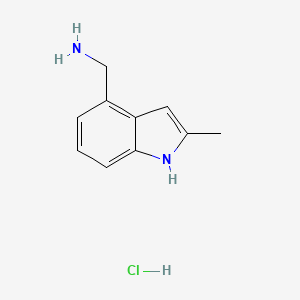
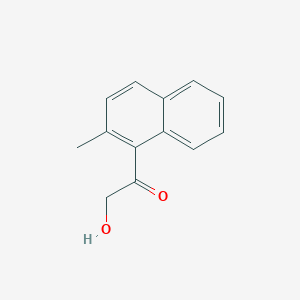
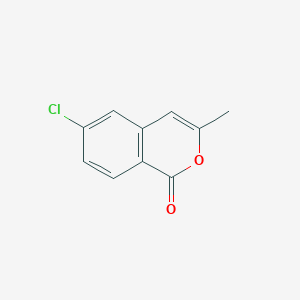
![3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid](/img/structure/B15069810.png)
![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
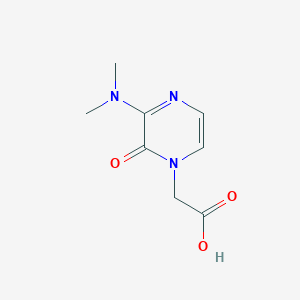
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
![2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine](/img/structure/B15069838.png)
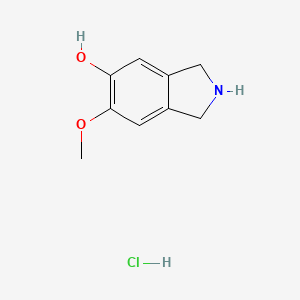


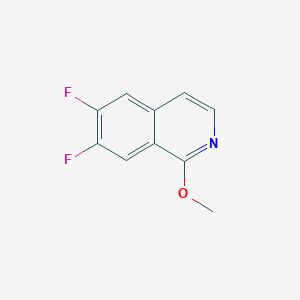
![5-Methyl-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15069873.png)

